molecular formula C11H10F6O B1444359 1,1,1,3,3,3-Hexafluoro-2-(4-ethylphenyl)propan-2-ol CAS No. 785-98-8

1,1,1,3,3,3-Hexafluoro-2-(4-ethylphenyl)propan-2-ol

Cat. No. B1444359
CAS RN: 785-98-8
M. Wt: 272.19 g/mol
InChI Key: WWOZHSMWVHPEIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1,3,3,3-Hexafluoro-2-(4-ethylphenyl)propan-2-ol is a fluoroalcohol compound. It is an effective solvent for Cu (0)-mediated single electron transfer-living radical polymerization of methyl methacrylate and polymerization of styrene .


Synthesis Analysis

Hexafluoro-2-propanol is prepared from hexafluoropropylene through hexafluoroacetone, which is then hydrogenated .


Chemical Reactions Analysis

As a solvent, hexafluoro-2-propanol is polar and exhibits strong hydrogen bonding properties. It enhances the reactivity of hydrogen peroxide as applied to Baeyer-Villiger oxidation of cyclic ketones . It is also used as the solvent for Lewis-acid catalyzed ring opening of epoxides .


Physical And Chemical Properties Analysis

Hexafluoro-2-propanol is a colorless, volatile liquid with a pungent odor. It is transparent to UV light with high density, low viscosity, and low refractive index. It has a relatively high dielectric constant of 16.7. It is also relatively acidic, with a pKa of 9.3, comparable to that for phenol .

Mechanism of Action

1,1,1,3,3,3-Hexafluoro-2-(4-ethylphenyl)propan-2-ol, with its high polarity, increased Brønsted acidity, and strong hydrogen-bond donation, is considered to be a promising catalyst or promoter for the Friedel–Crafts reaction .

Safety and Hazards

Hexafluoro-2-propanol is harmful if inhaled or swallowed. It is harmful in contact with skin and causes severe skin burns and eye damage . It may cause respiratory irritation and is suspected of damaging fertility or the unborn child. It may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-(4-ethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F6O/c1-2-7-3-5-8(6-4-7)9(18,10(12,13)14)11(15,16)17/h3-6,18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOZHSMWVHPEIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,3,3,3-Hexafluoro-2-(4-ethylphenyl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
1,1,1,3,3,3-Hexafluoro-2-(4-ethylphenyl)propan-2-ol
Reactant of Route 3
Reactant of Route 3
1,1,1,3,3,3-Hexafluoro-2-(4-ethylphenyl)propan-2-ol
Reactant of Route 4
Reactant of Route 4
1,1,1,3,3,3-Hexafluoro-2-(4-ethylphenyl)propan-2-ol
Reactant of Route 5
1,1,1,3,3,3-Hexafluoro-2-(4-ethylphenyl)propan-2-ol
Reactant of Route 6
Reactant of Route 6
1,1,1,3,3,3-Hexafluoro-2-(4-ethylphenyl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.